molecular formula C25H33N3O B14204642 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-43-9

1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one

Cat. No.: B14204642
CAS No.: 823216-43-9
M. Wt: 391.5 g/mol
InChI Key: LDGXIVHUUOTZPV-UHFFFAOYSA-N
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Description

1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Ethenylation: The pyridine moiety is then subjected to ethenylation to introduce the ethenyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The pyridine-ethenyl compound is then coupled with the piperazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Octanone Chain: Finally, the octanone chain is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyridine or piperazine rings.

    Reduction: Reduced forms of the ethenyl group or the carbonyl group in the octanone chain.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and an octanone chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

823216-43-9

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

1-[4-[4-(2-pyridin-2-ylethenyl)phenyl]piperazin-1-yl]octan-1-one

InChI

InChI=1S/C25H33N3O/c1-2-3-4-5-6-10-25(29)28-20-18-27(19-21-28)24-15-12-22(13-16-24)11-14-23-9-7-8-17-26-23/h7-9,11-17H,2-6,10,18-21H2,1H3

InChI Key

LDGXIVHUUOTZPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=CC=N3

Origin of Product

United States

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